molecular formula C19H10Cl2N4 B2787997 2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-99-7

2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No. B2787997
CAS RN: 860610-99-7
M. Wt: 365.22
InChI Key: LYFLTHHQCVGUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, which is the core structure of the compound , has been extensively studied. A common method involves the use of 1-amino-2-imino-pyridines as versatile precursors . The reaction is often facilitated by microwave irradiation, which speeds up the reaction efficiently, proceeding with a higher rate and yields than with conventional heating .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridines are diverse. An I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .

Scientific Research Applications

Chemosensors for Metal Ions

Triazolopyridine derivatives, including the compound , have been tested as chemosensors for metal ions. These compounds have fluorescent properties, which can be used to detect the presence of certain metal ions. For example, a particular response is obtained in the case of ZnTPT+2 .

Detection of Anions

The Zn2+ TPT 1:1 complex, which includes a triazolopyridine derivative, has proved to be an efficient chemosensor for anions, especially nitrite and cyanide . This could be useful in environmental monitoring and safety applications.

Synthesis of Functionalized Heterocycles

Triazolopyridine derivatives can be used in the synthesis of highly functionalized heterocyclic compounds. These compounds have a wide range of applications in medicinal chemistry and drug discovery .

Oxidative Functionalization

Triazolopyridine derivatives can be used in oxidative functionalization reactions. This can lead to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science .

Potential Pharmacological Applications

Triazolopyridine derivatives have been found to exhibit a wide range of pharmacological activities, such as anticancer, antibacterial, antitubercular, CB2 cannabinoid agonist, abortifacient, and adenosine antagonist activities . This suggests that the compound could have potential applications in drug development.

Fluorescent Properties

The fluorescent properties of triazolopyridine derivatives could be exploited in various ways. For example, they could be used in the development of fluorescent probes for biological imaging or as components in optoelectronic devices .

Future Directions

The future directions for research on “2-(3-Chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. The development of environmentally benign synthesis methods, the investigation of their mechanisms of action, and the evaluation of their potential as therapeutic agents are all promising areas for future research .

properties

IUPAC Name

2-(3-chlorophenyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N4/c20-14-6-4-12(5-7-14)16-8-9-25-19(17(16)11-22)23-18(24-25)13-2-1-3-15(21)10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFLTHHQCVGUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.